molecular formula C10H9N3O3 B8172148 4-((4-Nitrobenzyl)oxy)-1H-pyrazole

4-((4-Nitrobenzyl)oxy)-1H-pyrazole

Cat. No.: B8172148
M. Wt: 219.20 g/mol
InChI Key: VUSBOSLMLXLTPX-UHFFFAOYSA-N
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Description

4-((4-Nitrobenzyl)oxy)-1H-pyrazole is a pyrazole derivative featuring a nitrobenzyloxy substituent at the 4-position of the pyrazole ring. Pyrazole derivatives are widely studied for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and biological activities.

Properties

IUPAC Name

4-[(4-nitrophenyl)methoxy]-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c14-13(15)9-3-1-8(2-4-9)7-16-10-5-11-12-6-10/h1-6H,7H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSBOSLMLXLTPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CNN=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Nitrobenzyl)oxy)-1H-pyrazole typically involves the reaction of 4-nitrobenzyl bromide with 1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((4-Nitrobenzyl)oxy)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis to yield 4-nitrobenzyl alcohol and 1H-pyrazole.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like DMF.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Reduction: 4-((4-Aminobenzyl)oxy)-1H-pyrazole.

    Substitution: Various substituted benzyl derivatives.

    Hydrolysis: 4-nitrobenzyl alcohol and 1H-pyrazole.

Scientific Research Applications

4-((4-Nitrobenzyl)oxy)-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((4-Nitrobenzyl)oxy)-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to antimicrobial effects . The pyrazole ring can also interact with various enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Pyrazole derivatives differ significantly based on substituent type, position, and complexity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Group Comparison
Compound Name Molecular Formula Substituents Key Functional Groups
4-((4-Nitrobenzyl)oxy)-1H-pyrazole C₁₀H₉N₃O₃ 4-nitrobenzyloxy at position 4 Nitro, ether
5-(4-Bromophenyl)-3-(4-nitrophenyl)-1H-pyrazole (2m) C₁₅H₁₀BrN₃O₂ 4-Bromophenyl (position 5), 4-nitrophenyl (position 3) Bromo, nitro
3,5-Bis(4-nitrophenyl)-1H-pyrazole (2o) C₁₅H₁₀N₄O₄ 4-nitrophenyl at positions 3 and 5 Dual nitro groups
5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile C₁₀H₇N₅O₂ Amino (position 5), nitrile (position 3), 4-nitrophenyl (position 1) Amino, nitrile, nitro
4-(4-Bromophenoxy)-1H-pyrazole C₉H₇BrN₂O 4-bromophenoxy at position 4 Bromo, ether
3-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole C₁₀H₉N₄O₄ Nitro (position 3), 4-nitrobenzyl (position 1) Dual nitro groups

Key Observations :

  • Electron-withdrawing vs. In contrast, amino or methoxy groups (e.g., in 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile ) may increase solubility in polar solvents.
  • Steric effects : Bulky substituents like 4-bromophenyl (2m) or fused rings (e.g., triazole-pyrazole hybrids in ) may hinder crystallization or alter binding affinities in biological systems.

Physical Properties

Melting points (mp) and solubility are influenced by substituent polarity and molecular symmetry:

Table 2: Physical Properties
Compound Name Melting Point (°C) Solubility (Inferred)
This compound Not reported Likely low (due to nitro group)
5-Ethoxymethyleneamino-3-(4-fluorophenyl)-1-(4-nitrophenyl)pyrazole-4-carbonitrile (15a) 194–196 Moderate (tetrahydrofuran)
5-Ethoxymethyleneamino-3-(2,4-dichlorophenyl)-1-(4-nitrophenyl)pyrazole-4-carbonitrile (15b) 226–227 Low (tetrahydrofuran)
5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile Not reported High (polar solvents due to amino and nitrile groups)

Key Observations :

  • Nitro groups: Compounds with nitro substituents (e.g., 2m, 2o) generally exhibit higher melting points and lower solubility in aqueous media compared to amino-substituted analogs .
  • Halogen effects : Bromo or chloro substituents (e.g., 2m, 15b) increase molecular weight and may enhance lipophilicity, affecting membrane permeability in biological systems .

Key Observations :

  • Click chemistry : The triazole-pyrazole hybrid (21he) was synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), demonstrating moderate yield (61%) .
  • Conventional reflux : Reactions involving acetic anhydride or hydrazine hydrate (e.g., 15a,b ) are common but may require optimization for scalability.

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